molecular formula C20H17F3N2O2 B2748810 1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 881940-51-8

1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B2748810
CAS No.: 881940-51-8
M. Wt: 374.363
InChI Key: HGQPVMZRQDANJB-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone” is a complex organic molecule that contains a quinoline moiety . Quinoline is a nitrogenous heterocyclic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline derivatives have been used in medicinal chemistry due to their wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives are known to undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Chen et al. (2008) synthesized a series of 4‐anilinofuro[2,3‐b]quinolines, including derivatives structurally similar to the compound , to evaluate their antiproliferative activities against various cancer cell lines. The compound 1‐{4‐[(3‐chloro‐7‐methoxyfuro[2,3‐b]quinolin-4-yl)amino]phenyl}ethanone demonstrated potent activity, inducing cell-cycle arrest and cell death in cancer cells, highlighting its potential in cancer treatment research (Chen, Lin, Yang, Lu, & Tzeng, 2008).

Radiosynthesis for Research Applications

Kitson et al. (2010) developed a method for the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative, which is structurally related to the compound of interest. This synthesis contributes to research on BK channel activators, illustrating the compound's relevance in neurological studies and drug development (Kitson, Jones, Watters, Chan, & Madge, 2010).

Electrosynthesis of Novel Compounds

Largeron and Fleury (1998) utilized (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, a compound closely related to the one , in an electrochemical synthesis process to generate novel 8-amino-1,4-benzoxazine derivatives. This study showcases the compound's role in innovative synthesis techniques, potentially contributing to the development of new pharmaceuticals (Largeron & Fleury, 1998).

Antimicrobial and Antitumor Potential

Research by Holla et al. (2005) and Kumar and Kumar (2021) explored the synthesis of quinoline derivatives, including those structurally related to the compound , to evaluate their antimicrobial and antitumor activities. These studies highlight the compound's potential utility in the development of new treatments for infectious diseases and cancer (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005); (Kumar & Kumar, 2021).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with its targets. Specific information about how environmental factors influence the action of this compound is currently unavailable .

Properties

IUPAC Name

1-[4-methoxy-3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-11-8-16(15-6-5-14(20(21,22)23)10-17(15)24-11)25-18-9-13(12(2)26)4-7-19(18)27-3/h4-10H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQPVMZRQDANJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=C(C=CC(=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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